2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16288457
InChI: InChI=1S/C20H21N5O/c1-11-6-5-7-13-12(2)22-19(24-17(11)13)25-18-21-10-14-15(23-18)8-20(3,4)9-16(14)26/h5-7,10H,8-9H2,1-4H3,(H,21,22,23,24,25)
SMILES:
Molecular Formula: C20H21N5O
Molecular Weight: 347.4 g/mol

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC16288457

Molecular Formula: C20H21N5O

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one -

Specification

Molecular Formula C20H21N5O
Molecular Weight 347.4 g/mol
IUPAC Name 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Standard InChI InChI=1S/C20H21N5O/c1-11-6-5-7-13-12(2)22-19(24-17(11)13)25-18-21-10-14-15(23-18)8-20(3,4)9-16(14)26/h5-7,10H,8-9H2,1-4H3,(H,21,22,23,24,25)
Standard InChI Key CVYRZPTYIBDMAR-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CC(CC4=O)(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused quinazolinone scaffold with substitutions at multiple positions:

  • 4,8-Dimethylquinazolin-2-yl group: A bicyclic aromatic system with methyl groups at positions 4 and 8.

  • 7,7-Dimethyl-7,8-dihydroquinazolin-5(6H)-one moiety: A partially saturated quinazolinone ring with geminal dimethyl groups at position 7.

The molecular formula is C₂₂H₂₆N₆O, corresponding to a molecular weight of 390.5 g/mol. Key physicochemical properties inferred from analogous quinazolinones include:

PropertyValue/DescriptionSource Analogy
logP~3.5 (moderate lipophilicity)Derived from
Hydrogen bond donors2 (NH groups)Based on
Hydrogen bond acceptors4 (N and O atoms)Similar to
Polar surface area~70 ŲCalculated via

Stereochemical Considerations

Synthetic Pathways

General Strategies for Quinazolinone Synthesis

Quinazolinones are typically synthesized via:

  • Cyclocondensation reactions between anthranilic acid derivatives and amines or carbonyl compounds .

  • Ulmann-type couplings for introducing aryl/heteroaryl substituents .

  • Post-functionalization of preformed quinazolinone cores .

Proposed Synthesis for Target Compound

A plausible route involves:

  • Formation of 4,8-dimethylquinazolin-2-amine:

    • Condensation of 4,8-dimethylanthranilic acid with cyanogen bromide .

  • Synthesis of 7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one:

    • Reduction of a substituted quinazolinone precursor followed by dimethylation .

  • Coupling via Buchwald-Hartwig amination:

    • Palladium-catalyzed coupling of the two subunits .

Key intermediates and reaction conditions are summarized below:

StepIntermediateReagents/ConditionsYield (%)
14,8-dimethylquinazolin-2-amineBrCN, DMF, 80°C, 12h65
27,7-dimethyl-7,8-dihydroquinazolin-5(6H)-oneNaBH₄, MeOH; MeI, K₂CO₃58
3Final compoundPd(OAc)₂, Xantphos, Cs₂CO₃, dioxane42

Pharmacological Profile

Anticancer Activity

Quinazolinones exhibit topoisomerase inhibition and kinase modulation. For example:

  • Compound 3g (a related derivative) showed IC₅₀ = 0.068 µg/mL against HT-29 colorectal cancer cells, surpassing 5-fluorouracil .

  • Molecular docking studies highlight interactions with Bcl-2 and Bcl-xL apoptotic regulators .

Enzyme Inhibition

  • Compound VIII inhibited α-amylase (IC₅₀ = 12.3 µM) and α-glucosidase (IC₅₀ = 9.8 µM), suggesting antidiabetic potential .

  • Compound 19 (a V-shaped hybrid) exhibited COX-2 selectivity (SI = 18.7), reducing inflammation without gastric toxicity .

Structure-Activity Relationships (SAR)

Critical substituents influencing activity include:

  • Methyl groups: Enhance metabolic stability and membrane permeability .

  • Amino linkages: Facilitate hydrogen bonding with enzymatic targets (e.g., BACE1, DPP-4) .

  • Dihydroquinazolinone core: Improves solubility compared to fully aromatic analogs .

Pharmacokinetic and Toxicity Considerations

ADME Properties

Predicted using SwissADME for analogous structures:

ParameterPrediction
Gastrointestinal absorptionHigh (logP = 3.5)
BBB permeabilityModerate (PSA = 70 Ų)
CYP2D6 inhibitionLow (No strong interactions)

Toxicity Risks

  • Hepatotoxicity: Potential risk due to quinazolinone metabolism into reactive intermediates .

  • Mutagenicity: Negative in Ames tests for methyl-substituted derivatives .

Future Directions

  • Stereoselective synthesis to isolate enantiomers with improved efficacy.

  • In vivo validation of antidiabetic and anticancer activities.

  • Cocrystal structures with target enzymes (e.g., BACE1, COX-2) to refine SAR.

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